4-Methoxy-6-(oxiran-2-yl)nicotinonitrile is a chemical compound belonging to the class of nicotinonitriles, characterized by the presence of a methoxy group and an epoxide moiety. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its unique structural features.
The compound can be synthesized through various chemical routes, with significant interest in its properties and potential applications in scientific research. Its synthesis has been documented in several studies, highlighting its relevance in organic chemistry and pharmacology.
4-Methoxy-6-(oxiran-2-yl)nicotinonitrile is classified as a nitrile derivative of nicotinic acid, which is further modified by the presence of a methoxy group and an epoxide. This classification places it within the broader category of heterocyclic compounds, specifically those containing nitrogen and carbon atoms arranged in a cyclic structure.
The synthesis of 4-Methoxy-6-(oxiran-2-yl)nicotinonitrile can be achieved through multiple synthetic pathways. One common method involves the reaction of 4-methoxy-6-chloronicotinonitrile with an epoxide precursor under basic conditions. This reaction typically proceeds via nucleophilic substitution, where the nitrile group acts as a nucleophile attacking the epoxide ring.
The molecular structure of 4-Methoxy-6-(oxiran-2-yl)nicotinonitrile features:
Property | Value |
---|---|
Molecular Formula | C8H8N2O2 |
Molecular Weight | 164.16 g/mol |
IUPAC Name | 4-Methoxy-6-(oxiran-2-yl)nicotinonitrile |
Canonical SMILES | COC1=C(C(=C(C=N1)C#N)C2CO2)C=1C=CC=C1 |
4-Methoxy-6-(oxiran-2-yl)nicotinonitrile can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 4-Methoxy-6-(oxiran-2-yl)nicotinonitrile involves its interaction with biological targets:
Key chemical properties include:
4-Methoxy-6-(oxiran-2-yl)nicotinonitrile has several scientific uses:
CAS No.: 15302-16-6
CAS No.: 4430-97-1
CAS No.: 32986-79-1
CAS No.: 53905-12-7
CAS No.: 55337-75-2